Cas no 879858-80-7 ((2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide)

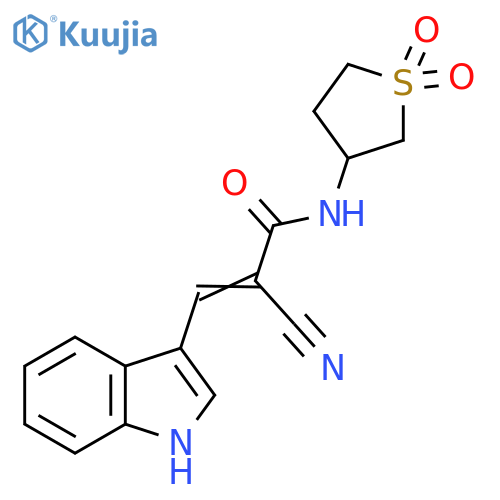

879858-80-7 structure

商品名:(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide

- 2-Propenamide, 2-cyano-3-(1H-indol-3-yl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-

- AB00675610-01

- F1673-2100

- (E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide

- SR-01000013981-1

- SR-01000013981

- AKOS002232902

- (2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide

- 879858-80-7

- AKOS016299089

-

- インチ: 1S/C16H15N3O3S/c17-8-11(16(20)19-13-5-6-23(21,22)10-13)7-12-9-18-15-4-2-1-3-14(12)15/h1-4,7,9,13,18H,5-6,10H2,(H,19,20)

- InChIKey: OADZEGODWPLJRE-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCS(=O)(=O)C1)(=O)C(C#N)=CC1C2=C(NC=1)C=CC=C2

計算された属性

- せいみつぶんしりょう: 329.08341252g/mol

- どういたいしつりょう: 329.08341252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 656

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1673-2100-10mg |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1673-2100-15mg |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1673-2100-5μmol |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1673-2100-20μmol |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1673-2100-1mg |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1673-2100-20mg |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1673-2100-25mg |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1673-2100-2μmol |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1673-2100-5mg |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1673-2100-3mg |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

879858-80-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

879858-80-7 ((2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide) 関連製品

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 4964-69-6(5-Chloroquinaldine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量